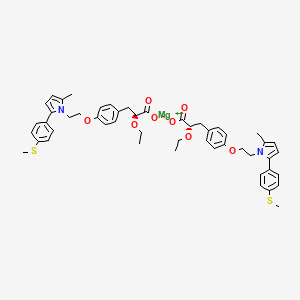

Saroglitazar Magnesium

説明

特性

IUPAC Name |

magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYFZCVPOSZDMK-YPPDDXJESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H56MgN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

901.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639792-20-3 | |

| Record name | Saroglitazar magnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639792203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAROGLITAZAR MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8V5DLS63R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saroglitazar Magnesium: A Technical Deep Dive into Dual PPAR Alpha/Gamma Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saroglitazar (B610694) Magnesium is a novel, potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma. Unlike traditional thiazolidinediones (TZDs) or fibrates, Saroglitazar offers a unique, balanced approach to regulating lipid and glucose metabolism, making it a significant therapeutic agent for complex metabolic disorders such as diabetic dyslipidemia and Non-Alcoholic Fatty Liver Disease (NAFLD). This technical guide provides an in-depth exploration of the core mechanism of Saroglitazar, its dual PPARα/γ agonism, supported by a comprehensive summary of preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways.

Introduction: The Emergence of a Dual PPAR Agonist

Metabolic disorders, including Type 2 Diabetes Mellitus (T2DM) and dyslipidemia, represent a growing global health crisis. These conditions are often intertwined, characterized by insulin (B600854) resistance, elevated triglycerides, and abnormal cholesterol levels, significantly increasing the risk of cardiovascular disease. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that are key regulators of lipid and glucose homeostasis. The PPAR family consists of three isoforms: PPARα, PPARβ/δ, and PPARγ.

Saroglitazar Magnesium is a pioneering non-TZD, non-fibric acid derivative designed to simultaneously activate both PPARα and PPARγ. This dual agonism allows Saroglitazar to address both the lipid and glycemic abnormalities inherent in many metabolic diseases. With a predominant affinity for PPARα coupled with a moderate PPARγ activity, Saroglitazar presents a promising and well-tolerated therapeutic option.[1][2][3]

Mechanism of Action: The Dual PPARα/γ Agonism of Saroglitazar

Saroglitazar's therapeutic efficacy is rooted in its ability to act as a ligand for both PPARα and PPARγ, which form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5][6]

PPARα Activation: Lipid Regulation

Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a major regulator of lipid metabolism.[4][7] Activation of PPARα by Saroglitazar leads to the upregulation of genes involved in:

-

Fatty Acid Oxidation: Increased β-oxidation of fatty acids in the liver and muscle, leading to a reduction in circulating free fatty acids.[8][9]

-

Lipoprotein Metabolism: Regulation of apolipoprotein gene expression, resulting in decreased triglyceride (TG) levels and Very-Low-Density Lipoprotein (VLDL) synthesis.[5]

-

Cholesterol Homeostasis: Increased levels of High-Density Lipoprotein (HDL) cholesterol.

PPARγ Activation: Glycemic Control and Insulin Sensitization

PPARγ is highly expressed in adipose tissue and plays a crucial role in adipocyte differentiation, fatty acid storage, and glucose metabolism.[10][11] Saroglitazar's moderate agonism of PPARγ contributes to:

-

Improved Insulin Sensitivity: Enhanced glucose uptake in peripheral tissues, thereby lowering blood glucose levels.[2][12]

-

Adipocyte Differentiation: Promotes the formation of smaller, more insulin-sensitive adipocytes.[13]

-

Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.[10]

The combined action on both receptors allows Saroglitazar to offer a comprehensive approach to managing the multifaceted nature of metabolic syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, highlighting its efficacy in vitro and in vivo.

Table 1: In Vitro PPAR Transactivation Assay Data

| Parameter | Saroglitazar | WY 14,643 (PPARα agonist) | Rosiglitazone (PPARγ agonist) | Reference |

| hPPARα EC50 | 0.65 pmol/L | 1.2 μmol/L | - | [1] |

| hPPARγ EC50 | 3 nmol/L | - | 8 nmol/L | [1] |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | Treatment | Key Findings | Reference |

| db/db mice | Saroglitazar (0.01–3 mg/kg/day for 12 days) | Dose-dependent reductions in serum TG (ED50: 0.05 mg/kg), FFA (ED50: 0.19 mg/kg), and glucose (ED50: 0.19 mg/kg). 91% reduction in serum insulin and 59% reduction in AUC-glucose at 1 mg/kg. | [1][14] |

| Zucker fa/fa rats | Saroglitazar | Potent insulin-sensitizing activity. Significant decrease in systolic blood pressure (22 mmHg) and a 62.1% increase in serum adiponectin levels. Up to 90% reduction in serum TG. | [1][14] |

| Swiss albino mice | Saroglitazar (10 mg/kg for 6 days) | 75.8% reduction in serum TG (ED50: 0.09 mg/kg). | [1] |

Table 3: Clinical Trial Data in Patients with Type 2 Diabetes

| Study/Parameter | Saroglitazar 2 mg | Saroglitazar 4 mg | Pioglitazone 30 mg | Placebo | Reference |

| Change in HbA1c (%) at 24 weeks | -1.38 | -1.47 | -1.41 | - | [15] |

| Change in Triglycerides (mg/dL) | Significant Reduction | Significant Reduction | - | - | [15] |

| Change in LDL-C (mg/dL) | Significant Reduction | Significant Reduction | - | - | [15] |

| Change in HDL-C (mg/dL) | Significant Increase | Significant Increase | - | - | [15] |

Table 4: Clinical Trial Data in Patients with NAFLD/NASH

| Parameter (at 16 weeks) | Saroglitazar 1 mg | Saroglitazar 2 mg | Saroglitazar 4 mg | Placebo | Reference |

| % Change in ALT | -25.5% | -27.7% | -45.8% | +3.4% | [16] |

| % Change in Liver Fat Content | - | - | -19.7% | +4.1% | [16] |

| Change in Triglycerides (mg/dL) | - | - | -68.7 | -5.3 | [16] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Saroglitazar's efficacy.

PPAR Transactivation Assay

Objective: To determine the in vitro potency and selectivity of Saroglitazar for human PPARα and PPARγ.

Methodology:

-

Cell Line: HepG2 cells are commonly used.[1]

-

Transfection: Cells are transfected with expression plasmids for chimeric human PPARα-Gal4 or PPARγ-Gal4 and a reporter plasmid containing multiple copies of the Gal4 upstream activating sequence linked to a luciferase reporter gene (pGL4.35 with 9x Gal4 UAS).[17]

-

Treatment: Transfected cells are seeded in 96-well plates and treated with varying concentrations of Saroglitazar, a reference PPARα agonist (e.g., WY 14,643), or a reference PPARγ agonist (e.g., rosiglitazone).[1][17]

-

Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.[17]

-

Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity or total protein concentration). The EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated from the dose-response curves.[1]

Hyperinsulinemic-Euglycemic Clamp Study

Objective: To assess the insulin-sensitizing activity of Saroglitazar in vivo.

Methodology:

-

Animal Model: Zucker fa/fa rats, a model of obesity and insulin resistance, are often utilized.[1]

-

Catheterization: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).

-

Treatment: Animals are treated with Saroglitazar or vehicle for a specified period.

-

Clamp Procedure: After an overnight fast, a continuous infusion of human insulin is started. A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).

-

Measurements: Blood samples are taken at regular intervals to monitor blood glucose levels. The glucose infusion rate (GIR) required to maintain euglycemia is recorded.

-

Data Analysis: A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues in response to the insulin infusion.[1]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to Saroglitazar's mechanism of action.

References

- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cusabio.com [cusabio.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 7. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Preclinical Profile of Saroglitazar Magnesium in Metabolic Disorders: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the preclinical studies of Saroglitazar (B610694) Magnesium, a dual Peroxisome Proliferator-Activated Receptor (PPAR) agonist, in the context of metabolic disorders. It details the molecule's mechanism of action, pharmacodynamic effects in various in vitro and in vivo models, and its pharmacokinetic profile.

Introduction to Saroglitazar Magnesium

This compound is a novel, non-thiazolidinedione, non-fibric acid derivative developed to regulate lipid and glucose metabolism.[1] It functions as a dual agonist of Peroxisome Proliferator-Activated Receptors, with predominant activity on PPARα and moderate activity on PPARγ.[2] This dual action allows Saroglitazar to simultaneously address hypertriglyceridemia, insulin (B600854) resistance, and other metabolic abnormalities characteristic of disorders like diabetic dyslipidemia and Non-Alcoholic Steatohepatitis (NASH).[1][3] Extensive preclinical studies have been conducted to evaluate its efficacy and safety profile in various animal models.[4][5]

Mechanism of Action: Dual PPARα/γ Agonism

PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[5][6]

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and muscle, PPARα activation is central to hepatic lipid homeostasis.[5][7] It increases the expression of genes involved in fatty acid uptake and β-oxidation (e.g., CPT1A, ACOX1), leading to a reduction in circulating triglycerides (TG).[5][8] It also increases the synthesis of HDL-associated apolipoproteins (A-I, A-II) and activates lipoprotein lipase (B570770) (LPL), further clearing TG-rich particles.

-

PPARγ Activation: Predominantly found in adipose tissue, PPARγ activation regulates adipogenesis, lipid storage, and insulin action.[5][9] It modulates the transcription of insulin-responsive genes, enhancing glucose uptake and utilization, thereby improving insulin sensitivity.[9] This action helps sequester free fatty acids (FFA) in adipose tissue, reducing the lipotoxic burden on other organs like the liver and muscle.[9]

Saroglitazar's unique profile as a predominant PPARα and moderate PPARγ agonist provides a synergistic approach to managing the multifaceted pathology of metabolic disorders.[8][9]

Signaling Pathway

Saroglitazar binds to PPARα/γ, which forms a heterodimer with RXR, activating gene transcription.

In Vitro Efficacy and Potency

The potency of Saroglitazar on human PPAR isotypes was evaluated using in vitro transactivation assays.

Data Presentation: In Vitro Potency

| Assay Type | Cell Line | Target | EC50 Value | Citation |

| PPAR Transactivation | HepG2 | hPPARα | 0.65 pM | [1][2][10] |

| PPAR Transactivation | HepG2 | hPPARγ | 3 nM | [1][2][10] |

Experimental Protocols

-

PPAR Transactivation Assay:

-

Objective: To determine the concentration-dependent activation of PPARα and PPARγ by Saroglitazar.

-

Methodology: HepG2 cells are transiently co-transfected with expression vectors for the ligand-binding domain of either hPPARα or hPPARγ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence linked to a luciferase gene. Cells are then incubated with varying concentrations of Saroglitazar. The activation of the receptor is quantified by measuring the luciferase activity, and EC50 values are calculated from the resulting dose-response curves.[1]

-

In Vivo Preclinical Efficacy

Saroglitazar's efficacy has been demonstrated in multiple rodent models of dyslipidemia, insulin resistance, and NASH.

Diabetic Dyslipidemia and Insulin Resistance

Studies in genetic models of type 2 diabetes and dyslipidemia have shown potent glucose and lipid-lowering effects.

| Animal Model | Treatment & Duration | Key Findings | ED50 (mg/kg) | Citation |

| db/db Mice | 0.01-3 mg/kg/day, 12 days | ↓ Serum TG: up to 54.9%↓ Serum FFA: up to 56.1%↓ Serum Glucose: up to 64.6%↓ Serum Insulin: 91% (at 1 mg/kg)↓ AUC Glucose: 59% (at 1 mg/kg) | TG: 0.05FFA: 0.19Glucose: 0.19 | [1][2] |

| Zucker fa/fa Rats | 3 mg/kg dose | ↓ Serum TG: 81.7%↓ Serum FFA: 69.3%↓ Serum Insulin: 84.8%↓ AUC Glucose: 51.5%↓ SBP: 22 mmHg↑ Serum Adiponectin: 62.1% | TG: 0.26 | [1][11] |

| Swiss Albino Mice | 10 mg/kg dose, 6 days | ↓ Serum TG: 75.8% | TG: 0.09 | [1] |

| High Fat-High Cholesterol Fed Hamsters | 10 mg/kg dose | ↓ Serum TG: 89.8%↓ Total Cholesterol: 52.7%↓ LDL-C: 61% | TG: 0.37 | [1] |

-

db/db Mouse Model:

-

Objective: To assess the anti-diabetic and lipid-lowering effects in a model of severe type 2 diabetes.

-

Methodology: Male db/db mice, which are leptin receptor-deficient and exhibit hyperglycemia, insulin resistance, and dyslipidemia, are used. Animals are administered Saroglitazar orally (e.g., 0.01-3 mg/kg/day) for a specified period (e.g., 12 days). Blood samples are collected to measure serum triglycerides, free fatty acids, glucose, and insulin. An oral glucose tolerance test (OGTT) is often performed at the end of the treatment period to assess improvements in glucose disposal.[1][10]

-

-

Hyperinsulinemic-Euglycemic Clamp Study:

-

Objective: To directly measure insulin sensitivity.

-

Methodology: This study was conducted in Zucker fa/fa rats.[1] Following treatment with Saroglitazar, a constant infusion of insulin is administered to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose). The glucose infusion rate required to maintain this state is a direct measure of insulin sensitivity; a higher rate indicates greater sensitivity.[1][4]

-

Workflow for In Vivo Efficacy Studies

Animal models are prepared, treated, and then analyzed for key biochemical and functional endpoints.

Non-Alcoholic Steatohepatitis (NASH)

Preclinical studies demonstrate that Saroglitazar can improve all major histological features of NASH: steatosis, inflammation, and fibrosis.

| Animal Model | Treatment (Dose) | Key Histological & Biochemical Findings | Citation |

| CDAHFD-induced NASH Mice | Saroglitazar (3 mg/kg) | ↓ Total NASH Score: 78%Reduced hepatic steatosis, inflammation, and ballooningPrevented fibrosis development↓ Serum ALT and AST↓ Expression of inflammatory (TNFα, MCP1) and fibrogenic (COL1A1, TIMP1) genes | [12] |

| CDAHFD-induced NASH Mice | Pioglitazone (25 mg/kg) | ↓ Total NASH Score: 22%No significant effect on steatosis | [12] |

| CDAHFD-induced NASH Mice | Fenofibrate (100 mg/kg) | ↓ Total NASH Score: 54%No significant effect on steatosis | [12] |

| DIAMOND™ Mice (WD/SW diet) | Saroglitazar (4 mg/kg/day) | Completely eliminated hepatocyte ballooningSignificantly reduced steatosis and NAS scorePrevented progression to NASH↓ Total serum cholesterol and triglycerides | [13] |

| CCl4-induced Fibrosis Rats | Saroglitazar (0.4 & 4 mg/kg/day) | Dose-dependent reduction in liver fibrosisReduced hydroxyproline (B1673980) levelsHistological improvement in fibrosis | [14] |

-

Choline-Deficient, High-Fat Diet (CDAHFD) Model:

-

Objective: To induce a NASH phenotype with fibrosis in mice.

-

Methodology: Mice are fed a diet lacking choline (B1196258) and supplemented with high fat content. This diet induces key features of human NASH, including steatosis, lobular inflammation, hepatocyte ballooning, and progressive fibrosis. Treatment with Saroglitazar or comparator compounds is initiated, and at the end of the study, livers are harvested for histological scoring (NAFLD Activity Score - NAS) and gene expression analysis of inflammatory and fibrotic markers.[12]

-

-

DIAMOND™ Mouse Model:

-

Objective: To evaluate therapeutic effects in a model that develops NASH in the context of metabolic syndrome.

-

Methodology: DIAMOND™ mice are fed a Western Diet (high fat, high sucrose/fructose) and sugar water (WD/SW) for an extended period (e.g., 12 weeks) to induce metabolic syndrome and NASH. Subsequently, daily oral gavage of Saroglitazar, a positive control (e.g., pioglitazone), or vehicle is administered for a further treatment period (e.g., 12 weeks). Endpoints include serum liver function tests (LFTs), lipids, and detailed liver histology for steatosis, inflammation, ballooning, and fibrosis.[13]

-

Preclinical Pharmacokinetics and ADME

The absorption, distribution, metabolism, and excretion (ADME) properties of Saroglitazar have been characterized in several species.

Data Presentation: Preclinical ADME Profile

| Parameter | Species / System | Result | Citation |

| Permeability | Caco-2 cells | 104 nm/s (High) | [10][15] |

| Plasma Protein Binding | Multiple Species | 98 - 99.6% (High) | [10][15] |

| Metabolic Stability (% metabolized in 30 min) | Human Liver Microsomes | 22% (More stable) | [10] |

| Rat Liver Microsomes | 73% | [10] | |

| Dog Liver Microsomes | 99% | [10] | |

| Oral Bioavailability | Mouse | 100% | [10][15] |

| Rat | 72% | [10][15] | |

| Dog | 47% | [10][15] | |

| Elimination Half-Life | Mouse, Rat, Dog | 6 - 15 hours | [10][15] |

| Primary Route of Excretion | Rat | Hepatobiliary (negligible renal) | [10][15] |

| CYP Inhibition (in vitro) | Human Liver Microsomes (CYP2C8) | IC50: 2.9 µM | [16] |

| CYP Inhibition (in vitro) | Rat Liver Microsomes (CYP2C8) | IC50: 4.5 µM | [16] |

Experimental Protocols

-

Permeability (Caco-2 Assay):

-

Objective: To assess intestinal absorption potential.

-

Methodology: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable membrane, forming tight junctions that mimic the intestinal barrier. Saroglitazar is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time to determine the permeability coefficient.[4][15]

-

-

Metabolic Stability (Liver Microsomes):

-

Objective: To evaluate the rate of metabolism by liver enzymes.

-

Methodology: Saroglitazar is incubated with liver microsomes (from human, rat, or dog) in the presence of NADPH (a necessary cofactor for CYP enzymes). The amount of parent drug remaining is quantified at various time points (e.g., 30 minutes) using LC-MS/MS to determine the rate of metabolism.[10]

-

Safety and Toxicology Summary

Preclinical safety studies have indicated a low risk of side effects typically associated with PPAR agonists. A 90-day repeated dose comparative study in Wistar rats and marmosets confirmed the triglyceride-lowering efficacy of Saroglitazar and suggested a low risk of PPAR-associated side effects in humans.[1][2] In vivo drug-drug interaction studies in Wistar rats suggested that co-administration of Saroglitazar did not cause clinically relevant interactions with various CYP2C8 substrates.[16]

Conclusion

The comprehensive preclinical data for this compound strongly support its mechanism as a potent dual PPARα/γ agonist. In vitro studies establish its high potency, particularly for PPARα.[1] A wide range of in vivo studies in established animal models of metabolic disease demonstrate robust and significant improvements in dyslipidemia, insulin resistance, and the complex histopathology of NASH, including steatosis, inflammation, and fibrosis.[1][12] The pharmacokinetic profile is characterized by high permeability and good oral bioavailability across species.[10] Collectively, these preclinical findings provide a strong rationale for the clinical development and use of Saroglitazar in treating complex metabolic disorders.

References

- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. journalofhospitalpharmacy.in [journalofhospitalpharmacy.in]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The PPAR α/γ Agonist Saroglitazar Improves Insulin Resistance and Steatohepatitis in a Diet Induced Animal Model of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Saroglitazar? [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zyduslife.com [zyduslife.com]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lack of inhibition of CYP2C8 by this compound: In vivo assessment using montelukast, rosiglitazone, pioglitazone, repaglinide and paclitaxel as victim drugs in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Saroglitazar Magnesium: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saroglitazar (B610694) Magnesium is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity. This unique mechanism of action allows it to effectively address both dyslipidemia and hyperglycemia, key components of metabolic syndrome and type 2 diabetes mellitus. This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of Saroglitazar Magnesium, summarizing key data from preclinical and clinical studies. It includes detailed experimental methodologies, quantitative data presented in structured tables, and visualizations of its signaling pathways and experimental workflows to support further research and development in the field of metabolic disorders.

Introduction

Diabetic dyslipidemia is a common metabolic abnormality in patients with type 2 diabetes, characterized by elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and a preponderance of small, dense low-density lipoprotein (LDL-C) particles.[1] This atherogenic lipid profile is a major contributor to the increased risk of cardiovascular disease in this population.[1] this compound (marketed as Lipaglyn™) is the first glitazar to be approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with type 2 diabetes not controlled by statin therapy.[2][3] Its dual PPARα and PPARγ agonism offers a comprehensive approach to managing these intertwined metabolic disturbances.[4][5]

Pharmacodynamics: Mechanism of Action and Therapeutic Effects

Saroglitazar's pharmacodynamic effects are mediated through the activation of PPARα and PPARγ, which are nuclear receptors that regulate the transcription of a multitude of genes involved in lipid and glucose metabolism.[5]

Signaling Pathway

Upon binding, Saroglitazar induces a conformational change in the PPARs, leading to their heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[6]

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation by Saroglitazar leads to:

-

Increased synthesis of HDL-C.[3]

-

Increased lipoprotein lipase (B570770) (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins.

-

Reduced production of apolipoprotein C-III (ApoCIII), an inhibitor of LPL.

-

PPARγ Activation: With high expression in adipose tissue, PPARγ activation by Saroglitazar results in:

-

Enhanced insulin (B600854) sensitivity and improved glycemic control.[4][5]

-

Promotion of adipocyte differentiation and lipid storage in adipose tissue, which helps to reduce circulating free fatty acids.[5][7]

-

Regulation of the transcription of insulin-responsive genes involved in glucose transport and utilization.

-

The synergistic action on both PPARα and PPARγ addresses the multifaceted nature of diabetic dyslipidemia and insulin resistance.

Figure 1: Simplified signaling pathway of this compound.

Preclinical Pharmacodynamic Effects

Preclinical studies in various animal models have demonstrated the potent lipid-lowering and insulin-sensitizing effects of Saroglitazar.

Table 1: Preclinical Pharmacodynamic Effects of Saroglitazar

| Animal Model | Dose Range | Duration | Key Findings | Reference(s) |

| db/db mice | 0.01-3 mg/kg/day (oral) | 12 days | Dose-dependent reduction in serum triglycerides (up to 54.9%), glucose (up to 64.6%), and free fatty acids. ED₅₀ for TG reduction: 0.05 mg/kg. | [8] |

| Zucker fa/fa rats | 0.4-4 mg/kg/day (oral) | 14 days | Dose-dependent reduction in serum triglycerides (up to 81.7%) and improved oral glucose tolerance. ED₅₀ for TG reduction: 0.26 mg/kg. | [9] |

| Golden Syrian hamsters (High Fat-High Cholesterol diet) | 10 mg/kg | - | Significant reduction in LDL-C (61%) and TG (89.8%). | |

| hApoB100/hCETP double transgenic mice | - | - | Significant reduction in LDL-C. |

Clinical Pharmacodynamic Effects

Clinical trials have consistently shown that Saroglitazar significantly improves the lipid profile and glycemic control in patients with diabetic dyslipidemia.

Table 2: Clinical Pharmacodynamic Effects of Saroglitazar in Patients with Type 2 Diabetes

| Clinical Trial | Treatment Groups | Duration | Change in Triglycerides | Change in LDL-C | Change in HDL-C | Change in HbA1c | Reference(s) |

| PRESS V | Saroglitazar 4 mg vs. Pioglitazone 45 mg | 24 weeks | -45% | - | - | - | [2] |

| PRESS VI | Saroglitazar 4 mg + Atorvastatin 10 mg vs. Placebo + Atorvastatin 10 mg | 12 weeks | -46.7% | - | - | -0.3% | [10] |

| PRESS XII | Saroglitazar 2 mg vs. Saroglitazar 4 mg vs. Pioglitazone 30 mg | 56 weeks | Significant reduction | Significant reduction | Significant increase | -1.38% (2 mg), -1.47% (4 mg) | [11][12] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of Saroglitazar has been characterized in both preclinical species and humans.

Preclinical Pharmacokinetics

Table 3: Preclinical Pharmacokinetic Parameters of Saroglitazar

| Species | Oral Bioavailability (%) | T½ (oral, h) | Clearance (i.v., mL/min/kg) | Volume of Distribution (i.v., L/kg) | Reference(s) |

| Mouse | 100 | 4.2 | 3.6 | 1.3 | [13] |

| Rat | 72 | 12 | 8.5 | 4.8 | [13] |

| Dog | 47 | 9 | 6.9 | 1.8 | [13] |

Human Pharmacokinetics

Following oral administration, Saroglitazar is rapidly absorbed. Its pharmacokinetics are linear and not significantly affected by food or gender.

Table 4: Human Pharmacokinetic Parameters of Saroglitazar (4 mg single dose in healthy volunteers)

| Parameter | Value (Mean ± SD) | Reference(s) |

| Tmax (h) | ~1 | |

| Cmax (ng/mL) | 337.1 ± 91.0 | |

| AUC (ng·h/mL) | Proportional to dose (0.125-128 mg) | |

| Vd/F (L) | 20.14 ± 6.92 | |

| Plasma Protein Binding (%) | ~96 | |

| T½ (h) | 2.9 ± 0.9 | |

| CL/F (L/h) | 4.8 ± 0.93 |

Metabolism and Excretion

-

Metabolism: In vitro studies using human liver microsomes indicate that Saroglitazar is metabolically stable. It is metabolized into three minor oxidative metabolites, with the most abundant one having an exposure of less than 10% of the parent drug.[2]

-

Excretion: Saroglitazar is predominantly eliminated unchanged through the hepatobiliary route, with negligible renal excretion.[13] This suggests that dose adjustments may not be necessary for patients with renal impairment but caution is advised in patients with severe hepatic impairment.[7]

Experimental Methodologies

In-vitro PPAR Transactivation Assay

This assay is used to determine the potency of a compound in activating PPAR subtypes.

-

Cell Line: Human hepatoma cell line (HepG2).

-

Procedure:

-

HepG2 cells are transiently co-transfected with expression plasmids for the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence linked to a luciferase reporter gene.

-

Transfected cells are then incubated with varying concentrations of Saroglitazar or a reference agonist (e.g., WY 14,643 for PPARα, rosiglitazone (B1679542) for PPARγ).

-

After incubation, cells are lysed, and luciferase activity is measured as a readout of receptor activation.

-

The concentration-response curve is plotted to determine the EC₅₀ value.

-

-

Saroglitazar Results:

-

hPPARα EC₅₀: 0.65 pmol/L

-

hPPARγ EC₅₀: 3 nmol/L[8]

-

Preclinical In-vivo Efficacy Study Workflow

The following workflow is representative of preclinical studies conducted to evaluate the efficacy of Saroglitazar in animal models of diabetes and dyslipidemia.

Figure 2: A typical workflow for a preclinical in-vivo efficacy study.

Oral Glucose Tolerance Test (OGTT) in db/db Mice

-

Animals: Male db/db mice.

-

Procedure:

-

Mice are fasted overnight (approximately 16 hours) with free access to water.[13][14]

-

A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

-

A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[13]

-

Blood samples are collected at specific time points (e.g., 15, 30, 60, and 120 minutes) after glucose administration to measure blood glucose levels.

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Hyperinsulinemic-Euglycemic Clamp in Rats

This technique is the gold standard for assessing insulin sensitivity in vivo.[15][16]

-

Surgical Preparation: Rats undergo surgery to place catheters in the carotid artery (for blood sampling) and jugular vein (for infusions). Animals are allowed to recover for several days.[15]

-

Procedure:

-

Conscious, unrestrained rats are fasted prior to the clamp.

-

A continuous infusion of human insulin is started at a constant rate (e.g., 20 mU/kg/min) to suppress endogenous glucose production.[17]

-

A variable infusion of a glucose solution (e.g., 50% dextrose) is simultaneously administered to maintain blood glucose at a constant, euglycemic level (e.g., 100 mg/dL).[15][17]

-

Blood glucose is monitored frequently (e.g., every 5-10 minutes) from the arterial line, and the glucose infusion rate (GIR) is adjusted accordingly.

-

Once a steady state is reached (stable blood glucose with a constant GIR for at least 30 minutes), the GIR is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is required to maintain euglycemia in the face of the insulin infusion.

-

Quantification of Saroglitazar in Human Plasma by LC-MS/MS

-

Sample Preparation: Liquid-liquid extraction of plasma samples using a mixture of dichloromethane (B109758) and diethyl ether. Glimepiride is used as an internal standard.[4]

-

Chromatographic Separation: Achieved using a C18 column with a gradient mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.[4]

-

Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization source operating in positive ion mode is used. Multiple reaction monitoring (MRM) is employed for quantification, with specific precursor-to-product ion transitions for Saroglitazar (m/z 440.2 → 366.0 and 440.2 → 183.1) and the internal standard.[4]

-

Linearity: The method is linear over a concentration range of 0.2 to 500 ng/mL, with a lower limit of quantification of 0.2 ng/mL.[4]

Conclusion

This compound is a potent dual PPARα/γ agonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action involves the transcriptional regulation of genes controlling lipid and glucose homeostasis, leading to significant improvements in atherogenic dyslipidemia and insulin resistance. Preclinical and clinical data robustly support its efficacy in reducing triglycerides and improving glycemic control. The non-renal route of elimination is a notable feature of its pharmacokinetic profile. The detailed methodologies provided in this guide serve as a valuable resource for researchers and scientists in the ongoing investigation and development of novel therapies for metabolic disorders.

References

- 1. Saroglitazar for the treatment of dyslipidemia in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Effect of herbal extracts and Saroglitazar on high-fat diet-induced obesity, insulin resistance, dyslipidemia, and hepatic lipidome in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zyduslife.com [zyduslife.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2.3. Oral Glucose Tolerance Test in db/db Mice [bio-protocol.org]

- 14. mmpc.org [mmpc.org]

- 15. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hyperinsulinemic-Euglycemic Clamp in Conscious Rats Based on the Tail Artery and Vein Catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In-Vitro Efficacy of Saroglitazar (B610694) Magnesium on Hepatic Cells

This technical guide provides a comprehensive overview of the in-vitro efficacy of Saroglitazar Magnesium on hepatic cells. This compound is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with a predominant affinity for PPARα and moderate activity for PPARγ.[1][2][3] This dual action allows it to modulate both lipid and glucose metabolism, making it a significant compound of interest for metabolic disorders, particularly those affecting the liver such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH).[4][5]

Core Mechanism of Action: Dual PPAR Agonism

Saroglitazar's primary mechanism of action lies in its ability to activate both PPARα and PPARγ nuclear receptors.[3]

-

PPARα Activation: Predominantly expressed in the liver, kidney, heart, and muscle, PPARα is a key regulator of fatty acid metabolism. Its activation by Saroglitazar leads to increased β-oxidation of fatty acids, which helps in reducing the levels of triglycerides.[3]

-

PPARγ Activation: While its activity is moderate, the activation of PPARγ by Saroglitazar enhances insulin (B600854) sensitivity and modulates the transcription of genes involved in glucose uptake and utilization.[3]

This dual agonism provides a synergistic effect, simultaneously addressing the dyslipidemia and insulin resistance that are characteristic of many metabolic liver diseases.[3]

Quantitative Efficacy Data from In-Vitro Studies

The following tables summarize the key quantitative data on the efficacy of this compound in hepatic cell lines.

Table 1: PPAR Transactivation Activity in HepG2 Cells

| Receptor | Agonist | EC50 Value |

|---|---|---|

| Human PPARα | This compound | 0.65 pM[1][2] |

| Human PPARγ | This compound | 3 nM[1][2] |

| Human PPARα | WY 14,643 (Comparator) | 1.2 µM[2] |

Table 2: Effects on Gene Expression in Palmitic Acid-Treated Hepatic Cells (HepG2) and Hepatic Stellate Cells (HSCs)

| Cell Type | Condition | Target Gene Category | Genes Affected | Effect of Saroglitazar (10 µM) |

|---|---|---|---|---|

| HepG2 | Palmitic Acid (0.75 mM) Induced Stress | Antioxidant Biomarkers | SOD1, SOD2, Glutathione Peroxidase, Catalase | Restored decreased expression[4] |

| HepG2 | Palmitic Acid (0.75 mM) Induced Stress | Inflammatory Markers | TNFα, IL1β, IL6 | Blocked increased expression[4] |

| HSC | - | Pro-inflammatory Genes | TNFα, IL1β, IL6 | Reduced expression[4] |

| HSC | - | Pro-fibrogenic Genes | MCP1, TGFβ, COL1A1, αSMA | Reduced expression[4] |

Table 3: Cellular and Metabolic Effects in Palmitic Acid-Treated HepG2 Cells

| Parameter | Condition | Effect of Saroglitazar (10 µM) |

|---|---|---|

| Cellular Viability | Decreased by Palmitic Acid | Significantly normalized[4] |

| Reactive Oxygen Species (ROS) Generation | Increased by Palmitic Acid | Blocked ROS generation[4] |

| Mitochondrial Dysfunction | Induced by Palmitic Acid | Reversed[4] |

| ATP Production | Impaired by Palmitic Acid | Reversed[4] |

| NF-κB Phosphorylation | Increased by Palmitic Acid | Reversed[4] |

Detailed Experimental Protocols

The following are methodologies derived from studies evaluating the in-vitro efficacy of this compound.

Protocol 1: PPAR Transactivation Assay

-

Cell Line: Human hepatoma cell line, HepG2.

-

Transfection: Cells are transiently co-transfected with expression vectors for human PPARα or PPARγ and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.

-

Treatment: Transfected cells are incubated with varying concentrations of this compound, a known PPARα agonist (e.g., WY 14,643), or a known PPARγ agonist (e.g., Rosiglitazone).

-

Incubation: The incubation period is typically 24 hours.

-

Assay: Luciferase activity is measured using a luminometer.

-

Analysis: The EC50 values are calculated from the dose-response curves, representing the concentration at which Saroglitazar elicits a half-maximal response.[2]

Protocol 2: Gene Expression Analysis via Quantitative PCR (qPCR)

-

Cell Culture and Treatment: HepG2 cells or primary human hepatic stellate cells (HSCs) are cultured under standard conditions. For studies mimicking lipotoxicity, cells are treated with palmitic acid (e.g., 0.75 mM). Concurrently, cells are treated with this compound (e.g., 10 µM), a comparator drug, or a vehicle control for a specified period (e.g., 16 hours).[4]

-

RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.

-

qPCR: The expression levels of target genes (e.g., TNFα, IL6, COL1A1, αSMA) are quantified using real-time qPCR with specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Protocol 3: Assessment of Oxidative Stress and Cell Viability

-

Cell Culture and Treatment: HepG2 cells are seeded in appropriate plates and treated with a stress-inducing agent like palmitic acid, with or without this compound, for a defined duration.[4]

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT assay, which measures the metabolic activity of cells.

-

ROS Generation Assay: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes such as Dichlorodihydrofluorescein diacetate (DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and processes involved in the in-vitro action of this compound.

Caption: Saroglitazar's dual activation of PPARα and PPARγ.

Caption: Saroglitazar's anti-inflammatory and anti-fibrotic effects.

Caption: General workflow for in-vitro testing of Saroglitazar.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Saroglitazar? [synapse.patsnap.com]

- 4. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Discovery and Development of Saroglitazar Magnesium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saroglitazar (B610694) Magnesium is a novel, first-in-class dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), with predominant PPARα activity.[1][2] Developed by Zydus Cadila, it represents a significant advancement in the management of metabolic disorders, particularly diabetic dyslipidemia, hypertriglyceridemia, Non-Alcoholic Fatty Liver Disease (NAFLD), and Non-Alcoholic Steatohepatitis (NASH).[2][3] Unlike traditional therapies that target either lipid or glucose metabolism, Saroglitazar's dual mechanism of action allows it to address both aspects of metabolic dysregulation simultaneously. This technical guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, and regulatory journey.

Introduction: The Rationale for a Dual PPAR Agonist

Metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) are often characterized by a combination of hyperglycemia and dyslipidemia, specifically high triglycerides (TG) and low high-density lipoprotein (HDL) cholesterol, a condition known as atherogenic diabetic dyslipidemia.[2][4] Therapies targeting single pathways, such as fibrates (PPARα agonists for lipids) or thiazolidinediones (PPARγ agonists for glucose), have limitations and potential side effects.[4][5] This created a clear rationale for developing a single molecule that could safely and effectively modulate both lipid and glucose metabolism. Saroglitazar was designed as a non-thiazolidinedione (TZD), non-fibric acid derivative to achieve this dual PPARα/γ agonism, aiming to improve the overall metabolic profile while minimizing the side effects associated with selective agonists.[6]

Mechanism of Action

Saroglitazar functions as a potent dual agonist with a significantly higher affinity for PPARα than for PPARγ.[1] This dual activation triggers a cascade of genomic effects that collectively improve lipid and glucose homeostasis.

-

PPARα Activation: Primarily occurring in the liver, heart, and muscle, PPARα activation by Saroglitazar enhances lipid metabolism.[7] It increases the hepatic oxidation of fatty acids and reduces the synthesis and secretion of triglycerides.[8] Furthermore, it activates lipoprotein lipase (B570770) (LPL) and reduces the production of apolipoprotein C-III (an LPL inhibitor), leading to increased lipolysis and clearance of triglyceride-rich particles from the plasma.[8] This activation also boosts the synthesis of apolipoproteins A-I and A-II, key components of HDL cholesterol.[8]

-

PPARγ Activation: Though moderate, the PPARγ agonism of Saroglitazar enhances insulin (B600854) sensitivity.[2] This receptor is highly expressed in adipose tissue and regulates the transcription of genes involved in glucose control, such as adiponectin and the fatty acid translocase CD36.[9] By activating PPARγ, Saroglitazar promotes the differentiation of preadipocytes into adipocytes, which sequesters free fatty acids in fat tissue, reducing their accumulation in the liver and muscle and thereby lessening the metabolic burden on these organs.

Preclinical Development

The preclinical evaluation of Saroglitazar established its efficacy and safety profile in various in vitro and in vivo models.[6]

In Vitro Studies

In vitro experiments were conducted to determine Saroglitazar's receptor binding affinity, metabolic stability, and cell permeability.

Experimental Protocols:

-

PPAR Transactivation Assay: Human hepatoma (HepG2) cells were used to assess the activation of human PPARα and PPARγ. Cells were co-transfected with reporter plasmids. The potency of Saroglitazar was determined by measuring the concentration required to achieve 50% of the maximal response (EC50).[6][10]

-

Metabolic Stability: The metabolic stability of Saroglitazar was evaluated using liver microsomes from humans, rats, and dogs to predict its in vivo clearance.[11][12]

-

Permeability Assay: Caco-2 cell monolayers were used to assess the intestinal permeability of Saroglitazar.[11][12]

-

Plasma Protein Binding: Equilibrium dialysis was employed to determine the extent of Saroglitazar binding to plasma proteins in various species.[11][12]

Data Presentation:

| Parameter | Species | Result | Reference |

| hPPARα Activation (EC50) | Human | 0.65 pM | [6][10] |

| hPPARγ Activation (EC50) | Human | 3 nM | [6][10] |

| Plasma Protein Binding | Human, Rat, Dog | 98–99.6% | [11][12] |

| Caco-2 Permeability | - | 104 nm/s (<2 efflux ratio) | [11][12] |

| Metabolic Stability | Human | More stable than in rat and dog liver microsomes | [11][12] |

| Table 1: Preclinical In Vitro Activity of Saroglitazar. |

In Vivo Animal Studies

Saroglitazar demonstrated potent lipid-lowering and insulin-sensitizing effects in multiple animal models of dyslipidemia and diabetes.

Experimental Protocols:

-

Diabetic Dyslipidemia Model (db/db mice): A 12-day oral administration study was conducted in db/db mice to evaluate the dose-dependent effects of Saroglitazar on serum triglycerides, free fatty acids (FFA), and glucose. The effective dose for 50% reduction (ED50) was calculated.[6][10]

-

Hyperinsulinemic-Euglycemic Clamp Study (Zucker fa/fa rats): This gold-standard technique was used to directly measure insulin sensitivity following treatment with Saroglitazar.[6]

-

Pharmacokinetic Studies: Oral bioavailability, clearance, volume of distribution, and elimination half-life were determined in mice, rats, and dogs following intravenous and oral administration.[11][12]

Data Presentation:

| Parameter | Animal Model | Dose | Result | Reference |

| Serum TG Reduction (ED50) | db/db mice | 0.05 mg/kg | 50% reduction | [6] |

| Serum FFA Reduction (ED50) | db/db mice | 0.19 mg/kg | 50% reduction | [6] |

| Serum Glucose Reduction (ED50) | db/db mice | 0.19 mg/kg | 50% reduction | [6] |

| Serum Insulin Reduction | db/db mice | 1 mg/kg | 91% reduction | [6] |

| Serum TG Reduction | Zucker fa/fa rats | 4 mg/kg | 80.9% reduction | [10] |

| Systolic Blood Pressure | Zucker fa/fa rats | 4 mg/kg | 22 mmHg decrease | [10] |

| Serum Adiponectin | Zucker fa/fa rats | 4 mg/kg | 62.1% increase | [10] |

| Table 2: In Vivo Efficacy of Saroglitazar in Animal Models. |

| Parameter | Mouse | Rat | Dog | Reference |

| Oral Bioavailability | 100% | 72% | 47% | [11][12] |

| Intravenous Clearance (mL/min/kg) | 3.6 | 8.5 | 6.9 | [11][12] |

| Volume of Distribution (L/kg) | 1.3 | 4.8 | 1.8 | [11][12] |

| Elimination Half-life (h) | 6-15 | 6-15 | 6-15 | [11][12] |

| Table 3: Preclinical Pharmacokinetics of Saroglitazar in Animals. |

Clinical Development

The clinical development program for Saroglitazar was designed to evaluate its pharmacokinetics, safety, and efficacy across a range of metabolic conditions.

Phase 1 Studies

Experimental Protocol: A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy human volunteers. Doses ranging from 0.125 mg to 128 mg were evaluated to determine the pharmacokinetic profile, safety, and tolerability. The effects of food and sex on pharmacokinetics were also assessed.[13]

Data Presentation:

| Parameter | Result | Reference |

| Absorption | Rapidly and well absorbed | [13] |

| Time to Peak Plasma Conc. (Tmax) | < 1 hour | [9][13] |

| Peak Plasma Conc. (Cmax) | 3.98 to 7,461 ng/mL (dose-dependent) | [9][13] |

| Elimination Half-life (t1/2) | ~5.6 hours | [9][13] |

| Elimination Route | Primarily hepato-biliary; not renal | [9][13] |

| Food Effect | Small, inconsistent effect | [13] |

| Gender Effect | No significant effect, except shorter t1/2 in females | [13] |

| Table 4: Pharmacokinetics in Healthy Human Volunteers (Phase 1). |

The results supported a once-daily dosing schedule, and the drug was well-tolerated with no serious adverse events reported.[13]

Phase 2 & 3 Studies: Diabetic Dyslipidemia

The PRESS V trial was a pivotal Phase 3 study that established the efficacy and safety of Saroglitazar in patients with diabetic dyslipidemia.[14][15]

Experimental Protocol (PRESS V):

-

Study Design: A 26-week, multicenter, randomized, double-blind, parallel-arm study.[15][16]

-

Patient Population: Patients with T2DM and hypertriglyceridemia (TG > 200 to 400 mg/dL) not controlled by lifestyle modifications.[15][16]

-

Intervention: Patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4 mg, or Pioglitazone (B448) 45 mg once daily for 24 weeks.[15]

-

Primary Endpoint: Percentage change in triglyceride levels from baseline at week 24.[15]

-

Secondary Endpoints: Changes in other lipid parameters (LDL-C, VLDL-C, HDL-C, Total Cholesterol) and fasting plasma glucose.[15]

Data Presentation:

| Endpoint (Mean % Change at 24 Weeks) | Saroglitazar 2 mg (n=37) | Saroglitazar 4 mg (n=39) | Pioglitazone 45 mg (n=33) | Reference |

| Triglycerides (TG) | -26.4% | -45.0% | -15.5% | [14][15] |

| LDL Cholesterol | - | -5.0% | - | [14][15] |

| VLDL Cholesterol | - | -45.5% | - | [14][15] |

| Total Cholesterol | - | -7.7% | - | [14][15] |

| Apolipoprotein-B | - | -10.9% | - | [14][15] |

| Table 5: Efficacy Results from the PRESS V Trial in Diabetic Dyslipidemia. |

Saroglitazar 4 mg was statistically superior to high-dose pioglitazone in reducing triglycerides and also demonstrated significant improvements in other atherogenic lipids.[14] The treatment was found to be safe and well-tolerated.[14][15]

Clinical Studies in NAFLD and NASH

Given its mechanism of action, Saroglitazar was investigated for the treatment of NAFLD and NASH.

Experimental Protocol (Phase 2, NCT03061721):

-

Study Design: A 16-week, randomized, double-blind, placebo-controlled trial.[17][18]

-

Patient Population: 106 patients with NAFLD/NASH and elevated Alanine Aminotransferase (ALT ≥ 50 U/L).[18]

-

Intervention: Patients were randomized (1:1:1:1) to placebo or Saroglitazar 1 mg, 2 mg, or 4 mg once daily.[17][18]

-

Primary Endpoint: Percentage change from baseline in ALT levels at week 16.[17]

-

Secondary Endpoint: Change in liver fat content (LFC) assessed by MRI proton density fat fraction (MRI-PDFF).[18]

Data Presentation:

| Endpoint (Change from Baseline at 16 Weeks) | Saroglitazar 1 mg | Saroglitazar 2 mg | Saroglitazar 4 mg | Placebo | Reference |

| ALT (% change) | -25.5% | -27.7% | -45.8% | +3.4% | [18] |

| Liver Fat Content (absolute % change) | - | - | -4.1% | +4.1% | [18] |

| Triglycerides (mg/dL change) | - | - | -68.7 | -5.3 | [18] |

| Table 6: Efficacy Results from Phase 2 Trial in NAFLD/NASH. |

Subsequent Phase 3 trials (e.g., EVIDENCES II) have used liver biopsy to confirm histological improvement, leading to its approval for NASH in India.[19][20]

Clinical Studies in Primary Biliary Cholangitis (PBC)

Saroglitazar is also being evaluated for PBC, a chronic autoimmune liver disease.

Experimental Protocol (EPICS Phase 2, NCT03112681):

-

Study Design: A 16-week, prospective, multicenter, randomized, double-blind, placebo-controlled study.[21]

-

Patient Population: 36 patients with PBC.[21]

-

Intervention: Patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4 mg, or placebo.[21]

-

Primary Endpoint: Change in alkaline phosphatase (ALP) levels after 16 weeks.[21]

Data Presentation:

| Endpoint (Composite at 16 Weeks) | Saroglitazar 2 mg | Saroglitazar 4 mg | Placebo | Reference |

| % of Patients Achieving Endpoint | 71% | 69% | 10% | [22] |

| Composite endpoint: ALP < 1.67x ULN, bilirubin (B190676) < ULN, and ALP reduction > 15%. | ||||

| Table 7: Efficacy Results from the Phase 2 EPICS Trial in PBC. |

The positive results from the EPICS trial and a subsequent Phase 2b/3 study (EPICS-III) have demonstrated Saroglitazar's potential in treating PBC.[22][23]

Regulatory Status

-

India: Saroglitazar (Lipaglyn™) was first approved by the Drug Controller General of India (DCGI) in June 2013 for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with T2DM not controlled by statin therapy. It was later approved for the treatment of NASH in 2020.[20]

-

Mexico: It received marketing approval from COFEPRIS in Mexico for dyslipidemia in patients with T2DM.[24]

-

United States: The USFDA has approved plans for clinical trials in various indications.[25] Saroglitazar has received Fast Track and Orphan Drug designation for the treatment of Primary Biliary Cholangitis (PBC).[23][26]

Conclusion

This compound stands out as a pioneering dual PPARα/γ agonist, successfully translated from a rational drug design concept to a clinically effective therapy. Its unique mechanism provides a comprehensive approach to managing complex metabolic diseases by simultaneously improving dyslipidemia, insulin resistance, and hepatic inflammation. Extensive preclinical and clinical data have validated its efficacy and safety profile in diabetic dyslipidemia, NAFLD/NASH, and PBC. As research continues, Saroglitazar holds the promise of becoming a cornerstone therapy for a broad spectrum of cardiometabolic and liver diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Saroglitazar - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Saroglitazar for the treatment of dyslipidemia in diabetic patients | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis for Anti-non-alcoholic Fatty Liver Disease and Diabetic Dyslipidemia Drug Saroglitazar as a PPAR α/γ Dual Agonist [jstage.jst.go.jp]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Pharmacokinetics, safety, and tolerability of saroglitazar (ZYH1), a predominantly PPARα agonist with moderate PPARγ agonist activity in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Zydus announces completion of enrollment in three Phase III trials of this compound in NASH - Accuprec [accuprec.com]

- 20. Saroglitazar – A Potential Therapeutic Option in Treating NASH? [Letter] - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Results of a Phase 2, Prospective, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate Safety, Tolerability, and Efficacy of this compound in Patients With Primary Biliary Cholangitis (EPICS) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. liverdiseasenews.com [liverdiseasenews.com]

- 24. zyduslife.com [zyduslife.com]

- 25. newdrugapprovals.org [newdrugapprovals.org]

- 26. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]

Saroglitazar Magnesium in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by hepatic fat accumulation, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The pathogenesis is complex, involving insulin (B600854) resistance, dyslipidemia, and inflammation.[1][3][4] Saroglitazar (B610694) Magnesium is a novel dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR), specifically targeting PPAR-α and PPAR-γ, offering a multi-faceted approach to treating NAFLD and NASH.[1][5][6][7] Approved in India for diabetic dyslipidemia and NASH, it is a promising agent targeting the core metabolic dysregulations of the disease.[8][9][10][11]

Core Mechanism of Action: Dual PPAR-α/γ Agonism

Saroglitazar functions as a dual agonist with predominant PPAR-α and moderate PPAR-γ activity.[8][12] These nuclear receptors are critical regulators of lipid and glucose metabolism.[13][14]

-

PPAR-α Activation: Primarily expressed in the liver, PPAR-α activation increases the transcription of genes involved in fatty acid uptake and mitochondrial β-oxidation.[13][15][16] This enhances the metabolism of fat within the liver, reducing triglyceride accumulation.[1][16]

-

PPAR-γ Activation: Predominantly found in adipose tissue, PPAR-γ activation improves insulin sensitivity, promotes the storage of fatty acids in adipocytes, and increases glucose uptake, thereby reducing the flow of free fatty acids to the liver and mitigating lipotoxicity.[1][8][13][16]

This dual mechanism addresses both the hepatic lipid overload and the systemic insulin resistance that drive NAFLD progression.[1]

Quantitative Data Summary

Multiple clinical and preclinical studies have demonstrated the efficacy of Saroglitazar in improving key markers of NAFLD.

Table 1: Efficacy in Human Clinical Trials

| Parameter | Study / Dosage | Duration | Baseline Value (Mean ± SD) | Change from Baseline | p-value | Citation |

| Liver Enzymes | ||||||

| ALT (U/L) | EVIDENCES IV / 4mg | 16 Weeks | - | -45.8% (vs. +3.4% in Placebo) | <0.001 | [3][17] |

| ALT (U/L) | Meta-Analysis / 4mg | - | - | Mean Difference: -26.01 | 0.009 | [10][18] |

| AST (U/L) | Meta-Analysis / 4mg | - | - | Mean Difference: -19.68 | <0.001 | [10][18] |

| ALT (U/L) | Retrospective Study | 24 Weeks | 85.64 ± 24.52 | -52.22 ± 20.12 | 0.011 | [1] |

| AST (U/L) | Retrospective Study | 24 Weeks | 75.24 ± 22.14 | -42.10 ± 18.24 | 0.024 | [1] |

| Liver Fat & Stiffness | ||||||

| Liver Fat Content (MRI-PDFF) | EVIDENCES IV / 4mg | 16 Weeks | - | -19.7% (vs. +4.1% in Placebo) | <0.05 | [3][17] |

| Liver Stiffness (LSM, kPa) | Meta-Analysis / 4mg | - | - | Mean Difference: -2.22 | 0.002 | [18] |

| Liver Stiffness (LSM, kPa) | Prospective Study | 52 Weeks | 11.03 ± 7.19 | to 8.59 ± 6.35 | <0.001 | [19] |

| CAP (dB/m) | Prospective Study | 52 Weeks | 337.89 ± 44.21 | to 304.57 ± 47.92 | <0.001 | [19] |

| Metabolic Parameters | ||||||

| Triglycerides (mg/dL) | EVIDENCES IV / 4mg | 16 Weeks | - | -68.7 (vs. -5.3 in Placebo) | <0.05 | [3][17] |

| Triglycerides (mg/dL) | Pooled Analysis / 4mg | - | - | -45 (vs. Placebo) | <0.001 | [20] |

| HOMA-IR | EVIDENCES IV / 4mg | 16 Weeks | - | -6.3 (vs. -1.3 in Placebo) | <0.05 | [3][17] |

| HbA1c (%) | Pilot Study | 12 Weeks | 8.2 ± 0.9 | to 7.6 ± 0.7 | <0.05 | [21] |

| LDL-C (mg/dL) | Pooled Analysis / 4mg | - | - | -8 (vs. Placebo) | 0.01 | [20] |

| Adiponectin (µg/mL) | EVIDENCES IV / 4mg | 16 Weeks | - | +1.3 (vs. -0.3 in Placebo) | <0.05 | [3][17] |

Table 2: Efficacy in Preclinical NASH Models

| Parameter | Animal Model | Treatment | Outcome vs. Control/Comparator | Citation |

| Histology | ||||

| NAFLD Activity Score (NAS) | Choline-deficient high-fat diet mice | Saroglitazar (3 mg/kg) | 78% reduction in total NASH score | [22] |

| Pioglitazone (25 mg/kg) | 22% reduction in total NASH score | [22] | ||

| Fenofibrate (100 mg/kg) | 54% reduction in total NASH score | [22] | ||

| Hepatic Steatosis & Ballooning | Choline-deficient high-fat diet mice | Saroglitazar (3 mg/kg) | Significant reduction in steatosis, inflammation, and ballooning | [22][23] |

| Hepatic Fibrosis | Choline-deficient high-fat diet mice | Saroglitazar (3 mg/kg) | Prevented development of fibrosis | [22][23] |

| Biomarkers | ||||

| Serum ALT & AST | Choline-deficient high-fat diet mice | Saroglitazar (3 mg/kg) | Significant reduction | [22][23] |

| Inflammatory Markers (TNFα, IL1β, IL6) | Palmitic acid-treated HepG2 cells | Saroglitazar (10µM) | Blocked the increase in expression | [22][23] |

| Antioxidant Markers (SOD1, SOD2) | Palmitic acid-treated HepG2 cells | Saroglitazar (10µM) | Blocked the decrease in expression | [22][23] |

Experimental Protocols

The evaluation of Saroglitazar for NAFLD/NASH has been conducted through rigorous preclinical and clinical studies.

Clinical Trial Protocol: The EVIDENCES IV Study (NCT03061721)

This study serves as a representative example of a Phase 2 clinical trial for Saroglitazar in NAFLD/NASH patients.[8][17]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 2 trial.[8]

-

Randomization & Intervention: Patients were randomized in a 1:1:1:1 ratio to receive one of the following for 16 weeks:[8][17]

-

Placebo

-

Saroglitazar 1 mg

-

Saroglitazar 2 mg

-

Saroglitazar 4 mg

-

-

Primary Efficacy Endpoint: The primary outcome measured was the percentage change in ALT levels from baseline to week 16.[17]

-

Key Secondary & Exploratory Endpoints:

-

Liver Fat Content (LFC): Assessed by MRI Proton Density Fat Fraction (MRI-PDFF).[17]

-

Liver Enzymes: Changes in AST, GGT.[24]

-

Metabolic Parameters: Insulin resistance (HOMA-IR), lipid profile (triglycerides, LDL-C, HDL-C), and glycemic control.[17][24]

-

Safety and Tolerability: Monitored through adverse event reporting.[8]

-

Preclinical Protocol: In Vivo NASH Model

Animal models are crucial for elucidating mechanisms and establishing proof-of-concept.

-

Model: Mice with choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced NASH.[22][23] This model effectively replicates key histological features of human NASH, including steatosis, inflammation, and fibrosis.

-

Intervention: Following the induction of NASH, mice were treated with Saroglitazar (e.g., 3 mg/kg), comparator agents like Pioglitazone (a pure PPAR-γ agonist) and Fenofibrate (a pure PPAR-α agonist), or a vehicle control for a specified duration (e.g., 12 weeks).[2][22]

-

Assessments:

-

Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) to assess the NAFLD Activity Score (NAS), which grades steatosis, lobular inflammation, and hepatocellular ballooning. Picosirius red or Sirius Red staining was used to evaluate fibrosis.[2][22][25]

-

Biochemical Analysis: Serum levels of ALT and AST were measured to quantify liver injury.[22]

-

Gene Expression: Analysis of hepatic tissue for markers of inflammation (e.g., TNFα) and fibrosis.[22][23]

-

Logical Framework: The Advantage of Dual Agonism

The therapeutic rationale for Saroglitazar in NAFLD is rooted in its ability to simultaneously address multiple pathogenic pathways, a significant advantage over single-target agents.

Safety and Tolerability

Across multiple clinical trials, Saroglitazar has been shown to be generally well-tolerated.[3][8] Unlike some pure PPAR-γ agonists, significant weight gain has not been a consistent finding; one study noted a mean weight gain of 1.5 kg with the 4 mg dose versus 0.3 kg with placebo, which was not statistically significant.[8][17] Adverse events have been reported as mild, with one study noting pruritus in one patient requiring discontinuation.[19]

Conclusion

Saroglitazar Magnesium's dual PPAR-α/γ agonism provides a robust, mechanistically sound approach to the treatment of NAFLD and NASH. By simultaneously improving insulin sensitivity, lipid metabolism, and hepatic inflammation, it addresses the core drivers of the disease. Quantitative data from both preclinical and clinical studies demonstrate significant improvements in liver enzymes, hepatic steatosis, fibrosis markers, and metabolic profiles. The established experimental protocols provide a clear framework for ongoing and future research into its efficacy and long-term benefits for this patient population.

References

- 1. jcdr.net [jcdr.net]

- 2. researchgate.net [researchgate.net]

- 3. Saroglitazar beneficial for treatment of patients with NAFLD/NASH: Study [medicaldialogues.in]

- 4. Fatty liver disease - Wikipedia [en.wikipedia.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Efficacy and Safety of Saroglitazar in Non-Alcoholic Fatty Liver Disease | Global Scholars Journal of Applied Medical Sciences [gspublisher.org]

- 7. A Phase 2 Double Blinded, Randomized Controlled Trial of Saroglitazar in Patients With Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. natap.org [natap.org]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. Safety and Efficacy of Saroglitazar in Nonalcoholic Fatty Liver Patients With Diabetic Dyslipidemia—A Prospective, Interventional, Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of saroglitazar in the treatment of non-alcoholic fatty liver disease or non-alcoholic steatohepatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of saroglitazar in real-world patients of non-alcoholic fatty liver disease with or without diabetes including compensated cirrhosis: A tertiary care center experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mims.com [mims.com]

- 21. Safety and Efficacy of Saroglitazar in Nonalcoholic Fatty Liver Patients With Diabetic Dyslipidemia-A Prospective, Interventional, Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Zydus Announces Positive Results From EVIDENCES IV Phase 2 Clinical Trial of this compound in NAFLD and NASH [natap.org]

- 25. zyduslife.com [zyduslife.com]

Methodological & Application

Application Notes and Protocols: Saroglitazar Magnesium in In-Vivo Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Saroglitazar (B610694) Magnesium is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPAR-α and PPAR-γ.[1] This dual agonism allows it to regulate both lipid and glucose metabolism, making it a subject of extensive preclinical research for metabolic disorders.[2][3] Saroglitazar demonstrates potent PPARα activity and moderate PPARγ activity.[4] It has been investigated in various rodent models of dyslipidemia, type 2 diabetes, diet-induced obesity (DIO), non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).[2][5][6] These application notes provide a summary of dosages and detailed protocols for its use in in-vivo rodent studies.

Mechanism of Action

Saroglitazar exerts its effects by co-activating two key nuclear receptors:

-

PPAR-α Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, PPAR-α activation leads to increased fatty acid β-oxidation. This reduces triglyceride and very low-density lipoprotein (VLDL) levels, thereby improving the lipid profile.[1]

-

PPAR-γ Activation: Predominantly found in adipose tissue, PPAR-γ activation enhances insulin (B600854) sensitivity by modulating genes involved in glucose and lipid metabolism. This leads to improved glucose uptake and utilization, which helps in controlling hyperglycemia and reducing insulin resistance.[1]

The synergistic action on both receptors addresses the interconnected pathologies of dyslipidemia and insulin resistance, which are characteristic of many metabolic diseases.[1]

Data Presentation: Dosage and Efficacy in Rodent Models

The following tables summarize the dosages of this compound used in various preclinical rodent models and the key outcomes observed.

Table 1: Models of Diabetes and Insulin Resistance

| Animal Model | Strain | Dosage Range (Oral) | Duration | Key Outcomes & Efficacy | Citations |

| Genetic Diabetes | db/db Mice | 0.01 - 3 mg/kg/day | 12 days | Dose-dependent reduction in serum glucose, TG, and FFA. ED₅₀ for glucose was 0.19 mg/kg. 91% reduction in serum insulin at 1 mg/kg. | [2][7] |

| Genetic Obesity & IR | Zucker fa/fa Rats | 1 - 10 mg/kg/day | 15 days | 81.7% reduction in serum TG and 84.8% reduction in serum insulin at 3 mg/kg. Potent insulin-sensitizing activity confirmed by hyperinsulinemic-euglycemic clamp. | [2][3] |